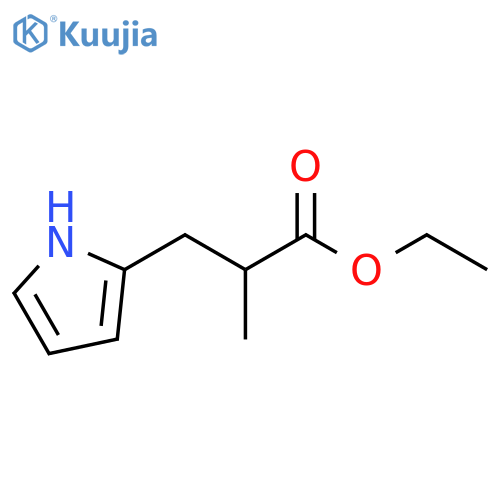Cas no 2106385-89-9 (2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester)

2106385-89-9 structure
商品名:2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester
CAS番号:2106385-89-9
MF:C10H15NO2
メガワット:181.231602907181
CID:5525483
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester
-
- インチ: 1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3
- InChIKey: BLWSAKPYLYBSDM-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C(C)CC1=CC=CN1
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M185255-250mg |
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester |
2106385-89-9 | 250mg |
$ 770.00 | 2022-06-04 | ||
| TRC | M185255-125mg |
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester |
2106385-89-9 | 125mg |
$ 465.00 | 2022-06-04 |
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
2106385-89-9 (2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester) 関連製品
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
